molecular formula C10H24N2 B12441851 (Decan-4-yl)hydrazine CAS No. 213325-17-8

(Decan-4-yl)hydrazine

Cat. No.: B12441851
CAS No.: 213325-17-8
M. Wt: 172.31 g/mol
InChI Key: MWNQUUNHAXFIDV-UHFFFAOYSA-N
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Description

(Decan-4-yl)hydrazine is an organic compound with the molecular formula C10H24N2 It is a hydrazine derivative where the hydrazine group is attached to a decane chain at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decan-4-yl)hydrazine typically involves the reaction of decan-4-one with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazine derivative. The reaction can be represented as follows:

C9H19CO+N2H4H2OC10H24N2+H2O\text{C}_9\text{H}_{19}\text{CO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{24}\text{N}_2 + \text{H}_2\text{O} C9​H19​CO+N2​H4​⋅H2​O→C10​H24​N2​+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Decan-4-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines or other derivatives.

Scientific Research Applications

(Decan-4-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Decan-4-yl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Decan-4-yl)amine: Similar structure but with an amine group instead of a hydrazine group.

    (Decan-4-yl)azide: Similar structure but with an azide group instead of a hydrazine group.

    (Decan-4-yl)hydroxylamine: Similar structure but with a hydroxylamine group instead of a hydrazine group.

Uniqueness

(Decan-4-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where the hydrazine group is required for the desired chemical or biological effect.

Properties

CAS No.

213325-17-8

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

decan-4-ylhydrazine

InChI

InChI=1S/C10H24N2/c1-3-5-6-7-9-10(12-11)8-4-2/h10,12H,3-9,11H2,1-2H3

InChI Key

MWNQUUNHAXFIDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)NN

Origin of Product

United States

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